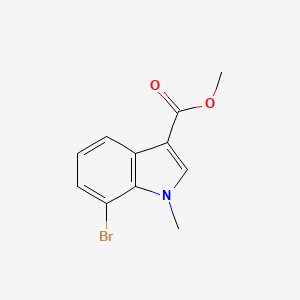Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate
CAS No.: 276688-76-7
Cat. No.: VC16238832
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 276688-76-7 |
|---|---|
| Molecular Formula | C11H10BrNO2 |
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | methyl 7-bromo-1-methylindole-3-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO2/c1-13-6-8(11(14)15-2)7-4-3-5-9(12)10(7)13/h3-6H,1-2H3 |
| Standard InChI Key | NHXOACLPWKFIRS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=C1C(=CC=C2)Br)C(=O)OC |
Introduction
Molecular Identification and Structural Properties
Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate belongs to the indole family, a class of heterocyclic compounds renowned for their biological activity. Its molecular formula is , with a molecular weight of 288.12 g/mol. The indole core consists of a bicyclic structure with a pyrrole ring fused to a benzene ring. Key substituents include:
-
Bromine at the 7-position, enhancing electrophilic reactivity.
-
Methyl group at the 1-position, influencing steric and electronic properties.
-
Methyl ester at the 3-position, enabling further functionalization via hydrolysis or transesterification.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.12 g/mol |
| IUPAC Name | Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate |
| Canonical SMILES | COC(=O)C1=CN(C)C2=C1C=CC(=C2)Br |
| InChIKey | Derived algorithmically from structure |
The methyl ester group at the 3-position distinguishes this compound from its carboxylic acid analog, 7-bromo-1-methyl-1H-indole-3-carboxylic acid (CAS: 1260650-06-3), which has a molecular weight of 254.08 g/mol.
Synthesis and Optimization Strategies
While no direct synthesis protocols for methyl 7-bromo-1-methyl-1H-indole-3-carboxylate are documented, analogous methods for related indole esters provide actionable pathways. The patent CN100387577C outlines a synthesis for ethyl 4-bromo-7-methylindole-2-carboxylate, which can be adapted for this compound:
Key Synthetic Steps
-
Condensation Reaction:
-
Cyclization:
-
Esterification/Hydrolysis:
Applications in Pharmaceutical Research
Indole derivatives are pivotal in drug discovery due to their interactions with biological targets. Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate’s applications include:
Intermediate for Bioactive Molecules
-
Anti-inflammatory Agents: Brominated indoles inhibit cyclooxygenase-2 (COX-2).
-
Anticancer Compounds: The bromine atom enhances DNA intercalation potential.
-
Antimicrobials: Methyl esters improve lipid solubility, aiding cellular uptake.
Structural Modifications
-
Hydrolysis: Convert the ester to a carboxylic acid for ionic interactions in drug design.
-
Cross-Coupling Reactions: Suzuki-Miyaura reactions enable aryl group introductions at the 7-position.
| Hazard Category | GHS Code | Precautions |
|---|---|---|
| Acute Toxicity | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H319 | Causes serious eye irritation |
Handling Recommendations:
-
Use personal protective equipment (gloves, goggles).
-
Avoid inhalation or contact with skin.
Comparative Analysis with Related Compounds
Table 3: Structural Analogs and Properties
The methyl ester’s lower molecular weight compared to ethyl analogs improves pharmacokinetic properties, such as bioavailability.
Future Research Directions
-
Synthetic Optimization:
-
Biological Screening:
-
Evaluate in vitro activity against cancer cell lines (e.g., MCF-7, A549).
-
Assess COX-2 inhibition potency compared to commercial NSAIDs.
-
-
Derivatization Studies:
-
Synthesize amide or hydrazide derivatives for enhanced target specificity.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume